

Physicochemical Properties & Synthetic Utility: 4-Chloro-3-isopropoxy pyridine

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Compound of Interest

Compound Name: 4-Chloro-3-isopropoxy pyridine

Cat. No.: B12454163

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Technical Whitepaper for Drug Development Professionals[1][2][3][4]

Executive Summary

4-Chloro-3-isopropoxy pyridine (CAS: 1395038-34-2) is a functionalized pyridine intermediate widely employed in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2][3][4] Its structural value lies in the orthogonal reactivity of its substituents: the C4-chlorine atom serves as an electrophilic handle for nucleophilic aromatic substitution () or palladium-catalyzed cross-coupling, while the C3-isopropoxy group provides a stable lipophilic moiety that often occupies hydrophobic pockets in protein targets (e.g., the ATP-binding site of kinases).[4]

This guide synthesizes experimental data and predictive modeling to provide a comprehensive reference for researchers utilizing this compound in Lead Optimization.

Chemical Identity & Structural Analysis[5][6]

Attribute	Detail
IUPAC Name	4-Chloro-3-(propan-2-yloxy)pyridine
CAS Number	1395038-34-2
Molecular Formula	ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">
Molecular Weight	171.62 g/mol
SMILES	CC(C)Oc1c(Cl)ccnc1
Structural Features	<p>[1][3][4][5][6] • Pyridine Core: Electron-deficient aromatic system.[1][3][4] • C4-Chloro: Highly reactive site for ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted"></p> <p>due to nitrogen activation.[1][3][4] • C3-Isopropoxy: Electron-donating group (EDG) via resonance; increases lipophilicity (effect).[1][3][4]</p>

Physicochemical Profile

Note: Where experimental values are proprietary or unavailable in open literature, high-confidence in silico consensus models (ACD/Labs, ChemAxon) are provided.[4]

Table 1: Key Physicochemical Parameters[1][2][3]

Property	Value (Experimental/Predicted)	Significance in Drug Design
Physical State	Pale yellow liquid or low-melting solid	Handling requires pipetting or melting; density check is critical.[1][2][3][4]
Boiling Point	~235°C (Predicted at 760 mmHg)	High boiling point allows for high-temperature coupling reactions without solvent loss. [1][2]
Density	1.18 ± 0.06 g/cm ³	Essential for volumetric dosing in automated synthesis.
LogP (Lipophilicity)	2.65 ± 0.3	Moderate lipophilicity; the isopropoxy group adds ~1.0 log unit vs. methoxy, improving membrane permeability.
pKa (Conj. Acid)	2.85 ± 0.15	The electron-withdrawing Cl (inductive) lowers basicity compared to pyridine (5.2), reducing protonation at physiological pH.
Polar Surface Area	22.1 Å ²	Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential.[4]
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Highly soluble in organic solvents; sparingly soluble in water.

Synthetic Utility & Reactivity

The strategic value of **4-Chloro-3-isopropoxypyridine** lies in its ability to undergo regioselective functionalization.[1][2][3][4]

Nucleophilic Aromatic Substitution ()

The C4 position is activated by the pyridine nitrogen. The presence of the C3-alkoxy group exerts a steric influence but also donates electron density.[4] However, the inductive withdrawal of the nitrogen dominates, making C4 susceptible to attack by amines, thiols, and alkoxides.[4]

- Mechanism: Addition-Elimination (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">

).[1][3][4]

- Conditions: Heat (80–120°C) in polar aprotic solvents (DMF, DMSO, NMP) with a base (, DIPEA).

Palladium-Catalyzed Coupling[1][2][3][4]

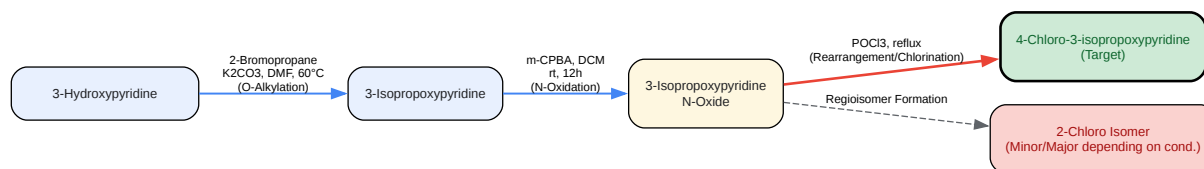
- Suzuki-Miyaura: Couples with aryl boronic acids to form biaryl systems.[1][2][3][4]
- Buchwald-Hartwig: Amination at C4, often preferred over ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted"> for sterically hindered amines or electron-rich anilines.[3][4]

Regioselectivity in Synthesis (The N-Oxide Route)

A common challenge is synthesizing the core itself. Direct chlorination of 3-isopropoxy pyridine often yields a mixture.[1][3][4] The N-oxide rearrangement strategy is the industry standard for high regiocontrol.[4]

Visualization: Synthesis Pathway

The following diagram outlines the critical N-oxide activation pathway used to generate the title compound from 3-hydroxypyridine.



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Figure 1: Synthetic route via N-oxide activation. The POCl₃ step is critical; regioselectivity between C2 and C4 chlorination depends on solvent and temperature.

Experimental Protocols

Protocol A: Synthesis via N-Oxide Rearrangement

Rationale: This method avoids the use of unstable diazonium intermediates.[1][2][3][4]

- O-Alkylation:
 - Dissolve 3-hydroxypyridine (1.0 eq) in DMF. Add (2.0 eq) and 2-bromopropane (1.2 eq).
 - Heat to 60°C for 4 hours.
 - Workup: Dilute with water, extract with EtOAc. Wash with brine. Concentrate to yield 3-isopropoxy pyridine.[1][2][3][4]
- N-Oxidation:
 - Dissolve intermediate in DCM. Add m-CPBA (1.2 eq) portion-wise at 0°C.[4]
 - Stir at room temperature overnight.
 - Workup: Wash with sat.

to remove benzoic acid byproduct. Dry organic layer (

) and concentrate.

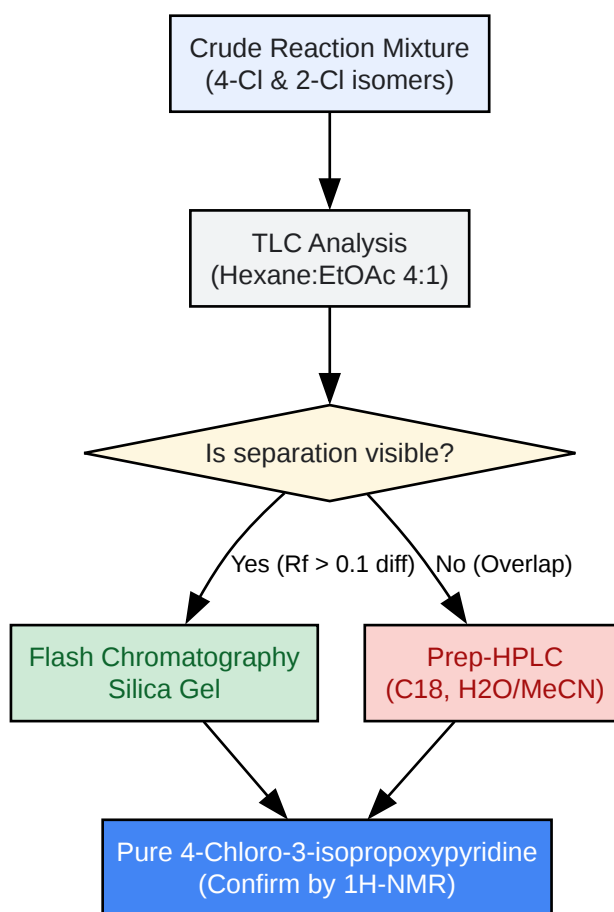
- Chlorination (Critical Step):
 - Dissolve the N-oxide in (excess, acts as solvent/reagent).
 - Reflux (105°C) for 2–4 hours. Monitor by LCMS for disappearance of N-oxide.
 - Quench: Pour carefully onto ice/water (Exothermic!). Neutralize with .
 - Purification: The reaction typically yields a mixture of 4-chloro and 2-chloro isomers.^{[1][2][3][4]} Separation requires Flash Column Chromatography (Hexane/EtOAc gradient). The 4-chloro isomer is typically less polar.^{[1][2][3][4]}

Protocol B: Handling & Storage

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can darken upon oxidation or exposure to light over months.
- Safety:
 - GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
 - PPE: Wear nitrile gloves and safety glasses. Use in a fume hood to avoid inhalation of vapors.

Purification Decision Tree

When sourcing or synthesizing this compound, impurities (regioisomers) are the primary concern. Use this logic flow to ensure purity.



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Figure 2: Purification strategy. 4-Chloro isomers typically elute differently than 2-chloro isomers on silica due to dipole moment differences.[1][2][3][4]

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